

# An In-depth Technical Guide to 4-iodo-2,6-dimethylphenol

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## Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

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## Introduction

**4-iodo-2,6-dimethylphenol**, a halogenated derivative of 2,6-dimethylphenol, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to endogenous signaling molecules, particularly thyroid hormones, suggests potential interactions with biological pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its potential role as an enzyme inhibitor. The information presented herein is intended to support further research and development efforts involving this compound. The IUPAC name for this compound is **4-iodo-2,6-dimethylphenol**<sup>[1]</sup>. Synonyms include 4-Iodo-2,6-xlenol<sup>[1]</sup>.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-iodo-2,6-dimethylphenol** is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
IUPAC Name	4-iodo-2,6-dimethylphenol	[1]
Synonyms	4-Iodo-2,6-xlenol	[1]
CAS Number	10570-67-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> IO	[1]
Molecular Weight	248.06 g/mol	[1]
Appearance	White to light yellow crystalline powder	
Melting Point	95-98 °C	
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO.	

## Spectroscopic Data

Spectroscopic analysis is critical for the verification of the chemical structure and purity of **4-iodo-2,6-dimethylphenol**. Below are the key spectral data for this compound.

Spectroscopy	Data
$^1\text{H}$ NMR	Chemical shifts ( $\delta$ ) are typically observed for the aromatic protons and the methyl protons. The aromatic protons appear as a singlet, and the methyl protons also appear as a singlet due to the symmetry of the molecule.
$^{13}\text{C}$ NMR	Characteristic peaks are observed for the aromatic carbons, including the iodine-substituted carbon, the hydroxyl-substituted carbon, the methyl-substituted carbons, and the unsubstituted aromatic carbons.
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak ( $M^+$ ) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the iodine atom and methyl groups.
Infrared (IR)	Key vibrational frequencies include a broad peak for the hydroxyl ( $-\text{OH}$ ) group, peaks for the aromatic C-H stretching, and peaks corresponding to the C-O stretching and the aromatic ring vibrations.

## Experimental Protocols

### Synthesis of 4-iodo-2,6-dimethylphenol

The synthesis of **4-iodo-2,6-dimethylphenol** is typically achieved through the electrophilic iodination of 2,6-dimethylphenol. A detailed experimental protocol is provided below.

Materials:

- 2,6-dimethylphenol
- Sodium iodide (NaI) or Potassium iodide (KI)

- Sodium hypochlorite (NaOCl) solution (bleach)
- Methanol
- Hydrochloric acid (HCl)
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Dichloromethane or other suitable organic solvent
- Magnesium sulfate ( $\text{MgSO}_4$ ) or other drying agent

Procedure:

- In a round-bottom flask, dissolve 2,6-dimethylphenol in methanol.
- Add a stoichiometric equivalent of sodium iodide or potassium iodide to the solution and stir until dissolved.
- Cool the mixture in an ice bath.
- Slowly add a stoichiometric equivalent of sodium hypochlorite solution dropwise to the cooled, stirring mixture. The reaction is exothermic and the temperature should be maintained close to  $0^\circ\text{C}$ .
- After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.
- Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining oxidant.
- Acidify the mixture with dilute hydrochloric acid to precipitate the product.
- Extract the product into an organic solvent such as dichloromethane.
- Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure **4-iodo-2,6-dimethylphenol**.

## Iodothyronine Deiodinase Inhibition Assay

**4-iodo-2,6-dimethylphenol**, due to its structural similarity to thyroid hormones, is a potential inhibitor of iodothyronine deiodinases, enzymes crucial for thyroid hormone activation and deactivation. A general protocol to assess the inhibitory activity of this compound is outlined below.

### Materials:

- Recombinant human iodothyronine deiodinase (Type 1, 2, or 3)
- Substrate (e.g., thyroxine (T4) or reverse triiodothyronine (rT3))
- Dithiothreitol (DTT) as a cofactor
- Phosphate buffer
- **4-iodo-2,6-dimethylphenol** (dissolved in DMSO)
- Microplate reader

### Procedure:

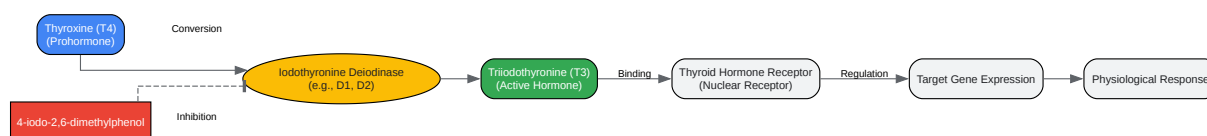
- Prepare a reaction mixture containing the phosphate buffer, DTT, and the deiodinase enzyme in the wells of a microplate.
- Add varying concentrations of **4-iodo-2,6-dimethylphenol** (or vehicle control, DMSO) to the wells.
- Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 37°C).

- Initiate the enzymatic reaction by adding the substrate (T4 or rT3).
- Allow the reaction to proceed for a set period.
- Stop the reaction (e.g., by adding acid or a specific inhibitor).
- Measure the product of the reaction (e.g., triiodothyronine (T3) or iodide) using a suitable detection method, such as ELISA or a colorimetric assay.
- Calculate the percentage of enzyme inhibition for each concentration of the test compound.
- Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Biological Activity and Signaling Pathways

Iodophenolic compounds are known to interact with the thyroid hormone system. The iodothyronine deiodinases (D1, D2, and D3) are key enzymes that regulate the levels of active thyroid hormone (T3) in the body. D1 and D2 convert the prohormone thyroxine (T4) to the active T3, while D3 inactivates both T4 and T3. Inhibition of these enzymes can have significant physiological effects. Given its structure, **4-iodo-2,6-dimethylphenol** is a candidate for the inhibition of these deiodinases, potentially disrupting thyroid hormone signaling.

The following diagram illustrates the logical workflow for investigating the inhibitory effect of **4-iodo-2,6-dimethylphenol** on the thyroid hormone activation pathway.



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Caption: Workflow for assessing the inhibition of thyroid hormone activation.

## Conclusion

**4-iodo-2,6-dimethylphenol** is a readily synthesizable compound with the potential for biological activity, particularly as an inhibitor of key enzymes in the thyroid hormone pathway. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate its properties and potential therapeutic applications. Further studies are warranted to determine the specific inhibitory potency (e.g.,  $IC_{50}$  values) of this compound against different deiodinase isoforms and to explore its broader pharmacological profile.

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## References

- 1. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
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